molecular formula C21H23NO5 B558348 Boc-Bpa-OH CAS No. 104504-43-0

Boc-Bpa-OH

Cat. No.: B558348
CAS No.: 104504-43-0
M. Wt: 369,42 g/mole
InChI Key: HIQJNYPOWPXYIC-KRWDZBQOSA-N
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Description

Boc-Bpa-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a benzoyl group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Bpa-OH typically starts with L-phenylalanine. The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-Bpa-OH is widely used in solid-phase peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a photoactivatable crosslinker in protein labeling and identification studies .

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. It helps in the development of enzyme inhibitors and receptor agonists/antagonists .

Industry: Industrially, it is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.

Molecular Targets and Pathways: It is involved in pathways related to protein synthesis and modification .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the Boc protecting group and the benzoyl substitution, which provides specific reactivity and stability advantages in peptide synthesis and other chemical applications .

Properties

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQJNYPOWPXYIC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426770
Record name Boc-4-benzoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-43-0
Record name 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104504-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-4-benzoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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